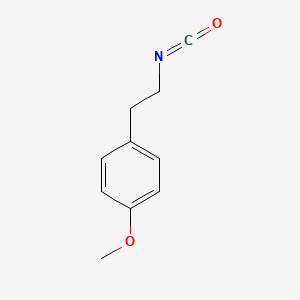
4-Methoxyphenethyl isocyanate
Descripción general
Descripción
4-Methoxyphenethyl isocyanate is a chemical compound that is related to various research areas, including polymer chemistry, organic synthesis, and analytical chemistry. It is structurally characterized by the presence of a methoxy group attached to a phenethyl backbone, which is further linked to an isocyanate group. This functional group arrangement allows for a variety of chemical reactions and applications.
Synthesis Analysis
The synthesis of compounds related to 4-methoxyphenethyl isocyanate involves various chemical reactions. For instance, a novel spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate has been reported, leading to the formation of polyamide with highly reactive exo-methylene groups . Additionally, the reaction of o-Methoxycarbonyl-phenyl isocyanate with aminoalkyl orthophosphoric and sulfuric acids yields tetrahydroquinazoline derivatives . Furthermore, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole from ethyl N'-acetylacetohydrazonate and 2-(4-methoxyphenyl)ethanamine has been described, showcasing the versatility of reactions involving methoxyphenethyl isocyanate derivatives .
Molecular Structure Analysis
The molecular structure of compounds related to 4-methoxyphenethyl isocyanate has been characterized using various analytical techniques. X-ray crystallography has been employed to determine the structure of trimethylsilyl(4-methoxyphenyl)-carbamate and N-(4-methoxyphenyl)formamide . Similarly, the crystal structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one has been elucidated, revealing non-planar geometry and intramolecular hydrogen-bonding interactions . These studies highlight the importance of structural analysis in understanding the properties and reactivity of methoxyphenethyl isocyanate derivatives.
Chemical Reactions Analysis
4-Methoxyphenethyl isocyanate and its derivatives participate in a variety of chemical reactions. The formation of polyamides through copolymerization , the synthesis of tetrahydroquinazoline derivatives , and the preparation of triazole compounds are examples of the diverse reactivity of these molecules. Additionally, the reactions of (4-methoxyphenyl)amine with organosilicon isocyanates and phenylisocyanate to form O-silylurethanes, ureas, and formamides have been studied .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methoxyphenethyl isocyanate derivatives are influenced by their molecular structure. The mass spectral analysis of 4-methoxy-3-methylphenethylamines, which are related to 4-methoxyphenethyl isocyanate, shows that they have mass spectra equivalent to 3,4-MDMA, with major fragment ions at m/z 58 and 135/136 . Theoretical calculations, including density functional theory (DFT), have been used to predict the molecular geometry, vibrational frequencies, and nonlinear optical properties of these compounds . These properties are crucial for understanding the behavior of methoxyphenethyl isocyanate derivatives in various applications.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Conformation
- Optically Active Poly(phenyl isocyanate)s Synthesis : Novel aromatic isocyanates were synthesized and polymerized, including copolymerization with m-methoxyphenyl isocyanate. These polymers exhibited significant specific rotation and intense circular dichroism (CD) absorption, indicating a predominantly helical conformation of the polymer main chain. This research highlights the potential of using 4-methoxyphenethyl isocyanate in synthesizing optically active polymers (Maeda & Okamoto, 1998).
Analytical Chemistry Applications
- Electrochemical Detection in Air Monitoring : A method using high-performance liquid chromatography (HPLC) with electrochemical detection for determining aromatic and aliphatic isocyanates in air was described. This method, utilizing derivatives such as 1-(2-methoxyphenyl)piperazine, proved more sensitive than ultraviolet detection methods for analyzing isocyanates like phenyl isocyanate in the air (Warwick, Bagon & Purnell, 1981).
Polymer Chemistry Innovations
- Novel Copolymerization Approaches : The spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate was studied, yielding a polyamide with highly reactive exo-methylene groups. This method also led to the partial formation of β-lactam derivatives, showcasing the versatility of isocyanates in polymer chemistry (Mizuya, Yokozawa & Endo, 1989).
Mass Spectrometry in Isocyanate Analysis
- Derivatised Monomeric and Prepolymeric Isocyanates Characterization : Matrix-assisted laser desorption/ionisation mass spectrometry (MALDI-MS) and MALDI tandem mass spectrometry (MS-MS) were applied to analyze derivatized isocyanate monomers and prepolymers. This technique enabled the direct analysis of isocyanate mixtures without prior separation, demonstrating its applicability in occupational hygiene monitoring programs (Warburton et al., 2005).
Heterocyclic Chemistry
- Seven-Membered Boron Heterocycles Synthesis : Studies of pentaphenylborole with isocyanates like 4-methoxyphenyl isocyanate produced new heterocycles. These reactions, believed to occur via a ring expansion mechanism, highlight the potential of using 4-methoxyphenethyl isocyanate in synthesizing diverse heterocyclic structures (Huang & Martin, 2015).
Conclusions
The scientific research applications of 4-Methoxyphenethyl isocyanate span various fields, including polymer synthesis, analytical chemistry, mass spectrometry, and heterocyclic chemistry. Its utility in creating optically active polymers, enhancing sensitivity in air quality monitoring, novel copolymerization techniques, and the formation of complex heterocyclic structures demonstrates its versatility and importance in modern scientific research.
Scientific Research Applications of 4-Methoxyphenethyl Isocyanate
1. Polymer Chemistry and Synthesis
- Synthesis of Optically Active Poly(phenyl isocyanate)s : Novel aromatic isocyanates were synthesized, showing significant specific rotation and intense circular dichroism absorption, indicating a predominantly helical conformation in polymers. This research highlights the potential of 4-methoxyphenethyl isocyanate in synthesizing optically active polymers (Maeda & Okamoto, 1998).
2. Analytical Chemistry for Air Quality Monitoring
- HPLC with Electrochemical Detection for Isocyanates in Air : A method using high-performance liquid chromatography (HPLC) with electrochemical detection for determining aromatic and aliphatic isocyanates in air, utilizing 1-(2-Methoxyphenyl)piperazine as an electrogenic reagent, was described. This method proved to be more sensitive than ultraviolet detection methods for isocyanate analysis in the air (Warwick, Bagon & Purnell, 1981).
3. Advancements in Mass Spectrometry
- Characterization of Isocyanates by MALDI-MS : Matrix-assisted laser desorption/ionisation mass spectrometry (MALDI-MS) was demonstrated for analyzing derivatised isocyanate monomers and prepolymers. This methodology allowed for direct mixture analysis without prior separation and could be useful for occupational hygiene monitoring programs (Warburton et al., 2005).
4. Catalysis and Green Chemistry
- Ceria-Catalyzed Synthesis of Carbamates : Research on the methoxycarbonylation of toluenediamines with dialkyl carbonates provided insights into an alternative, phosgene-free route for producing isocyanate precursors. This study highlighted the catalytic activity of ceria in the reaction and its application in green chemistry (Puértolas et al., 2019).
5. Novel Polymerization Techniques
- Spontaneous Alternating Copolymerization : The spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate, resulting in polyamide with highly reactive exo-methylene groups, showcases the innovative use of isocyanates in polymer chemistry (Mizuya, Yokozawa & Endo, 1989).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-isocyanatoethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSQLYQJAFUYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401773 | |
| Record name | 4-Methoxyphenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenethyl isocyanate | |
CAS RN |
52634-59-0 | |
| Record name | 4-Methoxyphenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52634-59-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1334714.png)
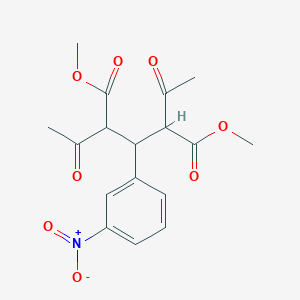
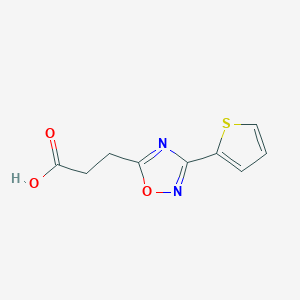
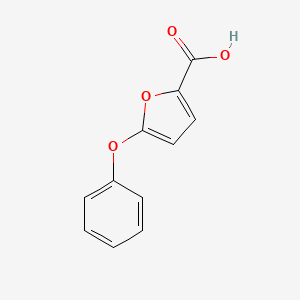
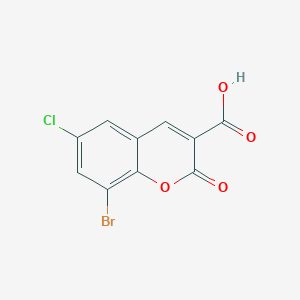
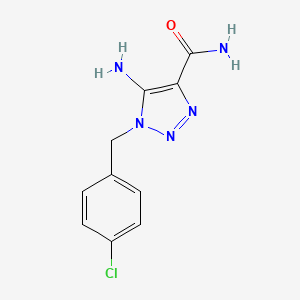
![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)
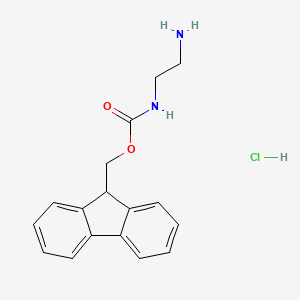
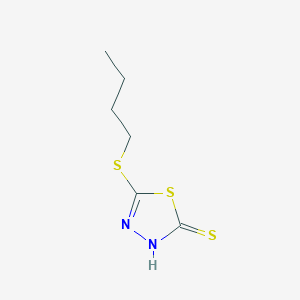
![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)
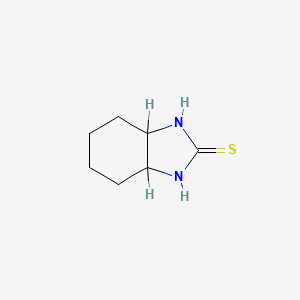
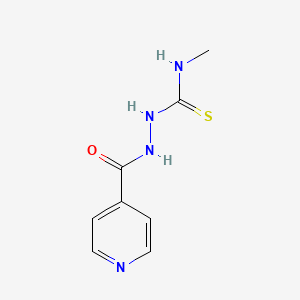
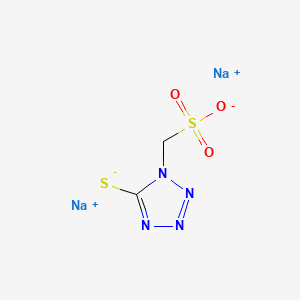
![Benzoic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B1334747.png)